

3,4-Diaminothiophene Dihydrochloride spectral analysis

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<i>Compound of Interest</i>	
Compound Name:	3,4-Diaminothiophene Dihydrochloride
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An In-Depth Technical Guide to the Spectral Analysis of **3,4-Diaminothiophene Dihydrochloride**

Introduction

3,4-Diaminothiophene Dihydrochloride is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. As a thiophene derivative, its electron-rich sulfur-containing ring, functionalized with two amine groups, makes it a precursor for synthesizing conjugated polymers, electrochromic materials, and pharmacologically active molecules.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its dihydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various synthetic protocols.

Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectral analysis techniques used to characterize **3,4-Diaminothiophene Dihydrochloride**. We will delve into the practical methodologies and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data but on the causal logic behind experimental choices, ensuring a robust and validated analytical workflow.

Core Physicochemical and Safety Profile

Before commencing any analysis, a thorough understanding of the compound's basic properties and handling requirements is essential. **3,4-Diaminothiophene Dihydrochloride** is a grey to brown crystalline powder.^[4] It is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.^{[5][6]} Therefore, all handling must be conducted within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[7]

Property	Value	Source
IUPAC Name	thiophene-3,4-diamine;dihydrochloride	[5]
CAS Number	90069-81-1	[5]
Molecular Formula	C ₄ H ₈ Cl ₂ N ₂ S	[5]
Molecular Weight	187.09 g/mol	[5]
Appearance	Grey to brown crystalline powder	[4]
Storage	Keep refrigerated (Store below 4°C/39°F) in a tightly closed container, preferably under an inert atmosphere. ^[7]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3,4-Diaminothiophene Dihydrochloride**, both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the thiophene ring.

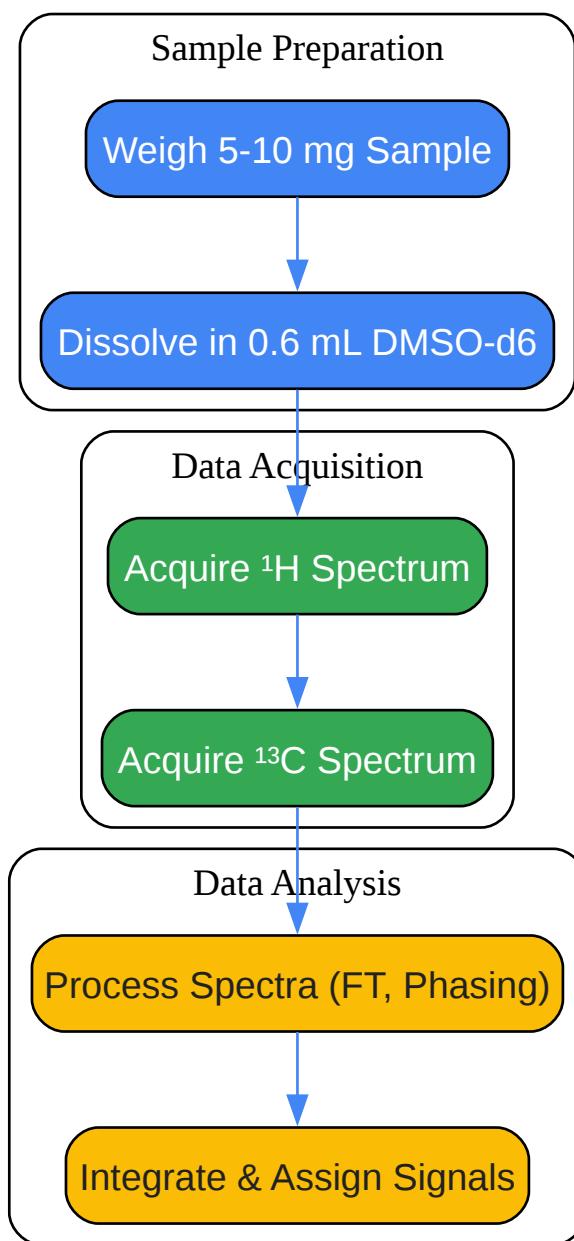
Expertise & Rationale: Experimental Choices

The choice of solvent is critical. Due to the salt-like nature of the dihydrochloride, a polar, aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice. It readily dissolves the analyte and its residual proton signal (at ~2.50 ppm) does not interfere with the aromatic signals of the compound.^[8] Furthermore, using an aprotic solvent minimizes

the rate of proton exchange for the amine groups, although these signals are often broad and may not be reliably observed.

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3,4-Diaminothiophene Dihydrochloride** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
- Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief application of heat from a heat gun may be necessary but should be done cautiously.
- Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters are typically sufficient, though a longer relaxation delay may be needed for the quaternary carbons in the ¹³C spectrum.



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Workflow for NMR Spectral Analysis.

Data Interpretation

Spectrum	Expected Chemical Shift (δ)	Multiplicity	Assignment & Rationale
^1H NMR	~6.95 ppm[9]	Singlet (s)	H-2, H-5: The two protons on the thiophene ring are chemically and magnetically equivalent due to the molecule's C_{2v} symmetry. They appear as a single peak.
Broad, variable	Singlet (br s)		- NH_3^+ : The six protons of the two ammonium groups are expected to be broad due to quadrupolar relaxation and exchange with trace water. Their chemical shift is highly dependent on concentration and temperature.
^{13}C NMR	~125-140 ppm	-	C-3, C-4: These carbons are directly attached to the electron-withdrawing ammonium groups, causing them to be significantly deshielded and appear downfield.[10]
	~110-120 ppm	-	C-2, C-5: These carbons are adjacent

to the sulfur atom and are expected in the typical aromatic region for thiophenes.[\[10\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

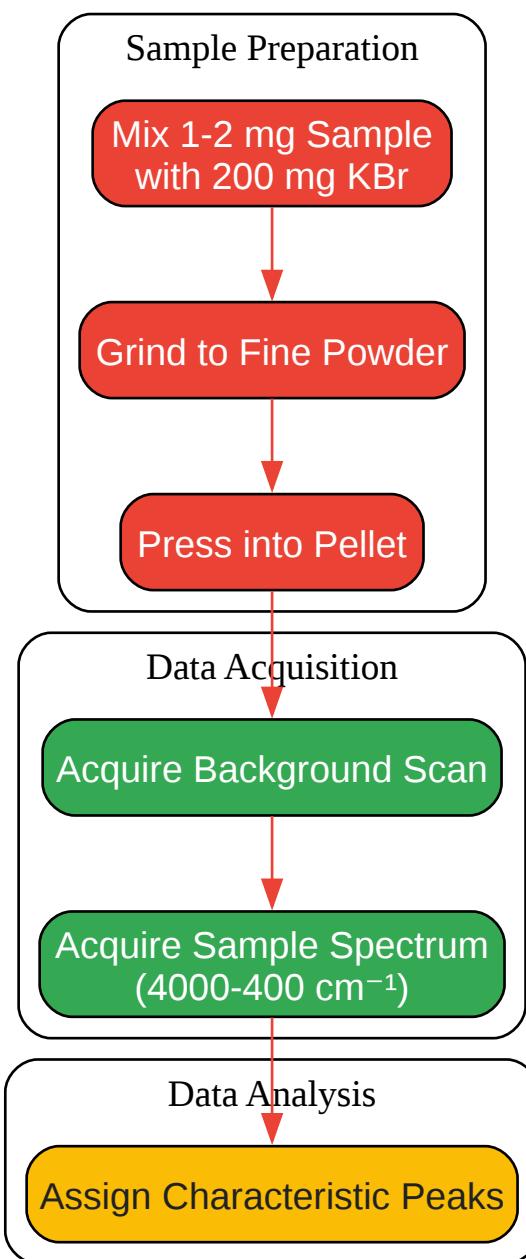
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **3,4-Diaminothiophene Dihydrochloride**, FT-IR is excellent for confirming the presence of the amine salt, the aromatic ring, and the C-S bond.

Expertise & Rationale: Experimental Choices

As the analyte is a solid powder, the potassium bromide (KBr) pellet method is a robust and common choice. This involves intimately grinding the sample with dry KBr powder and pressing it into a transparent disk. This technique avoids solvent interference and provides a high-quality spectrum of the solid-state structure. It is crucial to use spectrographic grade KBr and ensure it is completely dry to avoid a large, broad O-H absorption from water obscuring the N-H region.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

- Preparation: Place approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.
- Grinding: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.
- Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment should be run first.



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Workflow for FT-IR Spectral Analysis.

Data Interpretation

The presence of characteristic absorption bands confirms the compound's structure.[\[4\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 2800 (broad)	N-H Stretch	Ammonium (-NH ₃ ⁺)
~3100	C-H Stretch	Aromatic (Thiophene Ring)
~1600 - 1450	C=C Stretch	Aromatic (Thiophene Ring)[12]
~1550	N-H Bend	Ammonium (-NH ₃ ⁺)
~800 - 600	C-S Stretch	Thiophene Ring[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like thiophene, it is used to characterize the π - π^* transitions.

Expertise & Rationale: Experimental Choices

The analysis is performed on a dilute solution of the compound. A polar protic solvent like ethanol or methanol is suitable. The key is to prepare a solution dilute enough that its maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units). The presence of the two amino groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maximum (λ_{max}) compared to unsubstituted thiophene.[13]

Experimental Protocol: UV-Vis Analysis

- Stock Solution: Prepare a stock solution by dissolving a small, accurately weighed amount of the sample in a volumetric flask using a suitable solvent (e.g., ethanol).
- Dilution: Prepare a dilute solution from the stock solution, aiming for a concentration in the micromolar (μM) range.
- Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
- Acquisition: Fill a second quartz cuvette with the dilute sample solution. Place it in the spectrophotometer and scan the absorbance, typically from 200 to 600 nm.

- Analysis: Identify the wavelength of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization method for **3,4-Diaminothiophene Dihydrochloride**.^[14]

The compound is already a salt and is highly polar, making it perfectly suited for ESI in the positive ion mode. The analysis will not detect the intact dihydrochloride salt, but rather the protonated free base. The molecular formula of the free base is $\text{C}_4\text{H}_6\text{N}_2\text{S}$, with a monoisotopic mass of approximately 114.03 Da. In positive mode ESI, this will be protonated to $[\text{M}+\text{H}]^+$.

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10-50 $\mu\text{g}/\text{mL}$) in a solvent suitable for mass spectrometry, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.
- Infusion: The solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
- Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan is performed to detect the ions present.

Data Interpretation

- Expected Ion: The primary ion of interest will be the protonated molecule of the free base, $[\text{C}_4\text{H}_6\text{N}_2\text{S} + \text{H}]^+$.
- Predicted m/z: The calculated monoisotopic mass of this ion is 115.035. The mass spectrometer should detect a prominent peak at or very near this m/z value, confirming the

molecular formula of the core structure.

Conclusion

The structural verification of **3,4-Diaminothiophene Dihydrochloride** is a multi-faceted process requiring the synergistic use of several analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and substitution pattern, FT-IR identifies the key functional groups, UV-Vis spectroscopy probes the electronic structure, and Mass Spectrometry provides definitive confirmation of the molecular weight. By following these validated protocols and understanding the rationale behind each step, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, forming a solid foundation for its successful application in further research and development.

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